2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as PPDA and has been synthesized using various methods. PPDA has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Anticancer Potential
The compound’s structure suggests potential anticancer properties. Notably:
- 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide exhibited significant activity against colon cancer, melanoma, and ovarian cancer cell lines .
Antitubercular Activity
Although direct evidence is lacking, the compound’s structure aligns with features found in antitubercular agents. Further research could uncover its potential in combating tuberculosis.
properties
IUPAC Name |
2-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-12-2-1-5-14-18(12)10-13(21)17-8-3-11(4-9-17)19-15-6-7-16-19/h1-2,5-7,11H,3-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRWDUOVIUFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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